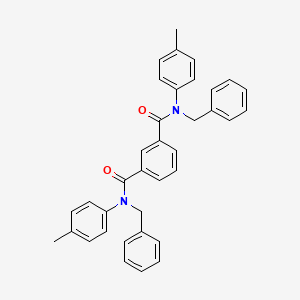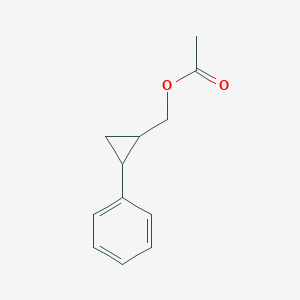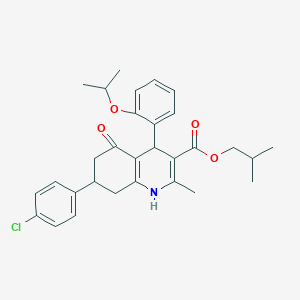![molecular formula C21H23N5O B4969964 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been found to be effective in the treatment of various types of cancer.
Mécanisme D'action
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA damage repair. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. This compound works by binding to the catalytic domain of PARP enzymes, preventing them from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. This compound has also been found to enhance the effects of chemotherapy and radiotherapy. In addition, this compound has been found to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide is its potency and selectivity for PARP enzymes. This makes it an effective tool for studying the role of PARP enzymes in DNA damage repair and cancer. However, one limitation of this compound is its high cost, which may limit its use in some laboratory settings.
Orientations Futures
There are several future directions for the study of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide. One direction is the development of combination therapies that include this compound and other anti-cancer drugs. Another direction is the study of the role of PARP enzymes in other diseases, such as neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of this compound in cancer patients.
Méthodes De Synthèse
The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the reaction of 2-chloronicotinic acid with methylamine to form 2-(methylamino)nicotinic acid. The second step involves the reaction of benzylamine with 3-bromo-2-pyridinecarboxaldehyde to form 2-(benzylamino)-3-pyridinecarboxaldehyde. The third step involves the condensation of the two intermediates to form this compound.
Applications De Recherche Scientifique
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective in the treatment of breast, ovarian, lung, and pancreatic cancers. This compound works by inhibiting PARP enzymes, which are involved in DNA damage repair. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This compound has also been found to enhance the effects of chemotherapy and radiotherapy.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-2-(methylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-22-19-13-17(10-12-23-19)21(27)25-14-18-9-6-11-24-20(18)26(2)15-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,22,23)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWPKLFKIATGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)
![5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4969909.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)


![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

